molecular formula C9H9NO3S B2497996 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 29488-99-1

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2497996
CAS No.: 29488-99-1
M. Wt: 211.24
InChI Key: UZHBVKSPACBKMD-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a benzothiazepine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry research. Benzothiazepine-based structures have been identified as key intermediates in the synthesis of tricyclic pharmaceutical compounds, such as the antidepressant dosulepin . Derivatives of this core structure are reported to exhibit a range of biological activities, including antihistaminic and antiallergenic properties, making them valuable scaffolds for the development of new therapeutic agents . The 1,1-dioxide (sulfone) functional group in this molecule can influence its electronic properties and reactivity, potentially modifying its binding affinity and metabolic stability in biological systems. This compound is provided as a solid and is intended for use in laboratory research applications, including as a building block in organic synthesis, a precursor for the development of novel bioactive molecules, and a standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-9-5-6-14(12,13)8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHBVKSPACBKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation and Alkylation Sequence

The foundational approach involves immobilizing α-amino acids on Wang resin, followed by sequential sulfonylation with 2-nitrobenzenesulfonyl chlorides. This step achieves near-quantitative conversion due to the resin’s high loading capacity (0.5–1.2 mmol/g). Subsequent Fukuyama–Mitsunobu alkylation with primary/secondary alcohols introduces side-chain diversity, leveraging the Mitsunobu reaction’s stereochemical fidelity to preserve enantiopurity.

Cyclization and Stereochemical Outcomes

Reduction of the nitro group using SnCl₂/HCl generates the free amine, which undergoes intramolecular cyclization upon treatment with thionyl chloride (SOCl₂). Chiral HPLC analysis of the final products revealed diastereomeric ratios of 85:15 to 95:5, indicating partial racemization during cyclization. Crude purities ranged from 70–82%, with overall yields of 25–35% after four steps. This method’s strength lies in combinatorial library generation, though scalability is limited by resin costs.

Visible-Light-Mediated Aza Paternò–Büchi Reaction

Photochemical [2+2] Cycloaddition

A groundbreaking 2023 protocol employs benzo[d]isothiazole 1,1-dioxide and alkenes under blue LED irradiation (450 nm, 20 W). The aza Paternò–Büchi reaction forms azetidine intermediates via a triplet excited state, confirmed by quenching studies with TEMPO. Optimal conditions use 2 mol% eosin Y as a photosensitizer in DCM at 25°C, achieving 65–78% yields in 6–12 hours.

Lewis Acid-Catalyzed Ring Expansion

The azetidine intermediate undergoes scandium(III) triflate-catalyzed (10 mol%) ring expansion at 80°C, affording the seven-membered thiazepine core. This one-pot, two-step strategy circumvents intermediate isolation, delivering final products in 58–72% overall yield. Substrate scope analysis shows electron-deficient alkenes (e.g., methyl acrylate) enhance cycloaddition efficiency by 15–20% compared to styrenes.

Microwave-Assisted Cyclodehydration

Accelerated Reaction Kinetics

Microwave irradiation (300 W, 190–200°C) reduces cyclization times from hours to 8–12 minutes. For example, reacting 2-nitrobenzenesulfonamides with POCl₃ under MW conditions achieves 97–99% conversion, versus 70–75% with conventional heating. The rapid dielectric heating minimizes side reactions such as over-oxidation.

Solvent and Catalyst Optimization

Using ionic liquids (e.g., [BMIM][BF₄]) as MW absorbers enhances thermal transfer, improving yields by 12–18% compared to DMF. Parallel synthesis experiments demonstrate scalability to 50 mmol without yield drop-off, making this method industrially viable.

T3P®-Promoted Cyclodehydration

Propylphosphonic Anhydride Activation

The T3P® (50% in EtOAc) mediates cyclodehydration of β-keto sulfonamides at 0–25°C, achieving 85–92% yields within 3 hours. Mechanistic studies suggest T3P® acts as both dehydrating agent and Brønsted acid, protonating the carbonyl to facilitate nucleophilic amine attack.

Stereoselectivity and Functional Group Tolerance

Chiral substrates retain configuration with 98% ee, as confirmed by Mosher ester analysis. Electron-withdrawing groups (NO₂, CF₃) on the aromatic ring accelerate cyclization by 2–3-fold due to enhanced sulfonamide nucleophilicity.

Comparative Analysis of Methodologies

Method Yield Range Time Key Advantage Limitation
Solid-Phase 25–35% 48–72 h Combinatorial library synthesis High resin cost
Photochemical 58–72% 6–18 h Atom economy, one-pot Requires specialized equipment
Microwave 70–99% 8–30 min Rapid kinetics, scalable High energy input
T3P®-Mediated 85–92% 2–4 h Ambient conditions, high stereocontrol Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazepine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives.

Scientific Research Applications

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives

  • Structural Differences: Unlike the thiazepine ring, these compounds feature a five-membered thiophene ring fused to benzene. The amine substituent at position 3 distinguishes them from the thiazepinone’s ketone group.
  • Synthesis: Kobayashi et al. developed an LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides, achieving high yields (70–85%) for these derivatives . In contrast, the thiazepinone scaffold often requires multi-step sequences involving halogenation, cyanation, and hydrolysis .
  • Bioactivity: Thiophene derivatives exhibit lower binding affinity to LFA-1 compared to thiazepinones, highlighting the importance of the seven-membered ring in molecular recognition .

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides

  • Structural Differences : These compounds contain a dithiazepine ring with two sulfur atoms and an additional fused benzene ring, increasing steric bulk.
  • Synthesis: Pomarnacka et al. The thiazepinone scaffold, however, lacks the second sulfur atom, simplifying its synthesis but reducing ring stability.
  • Reactivity: The dithiazepine’s dual sulfur atoms allow for diverse electrophilic substitutions, whereas the thiazepinone’s ketone group is more prone to nucleophilic attacks .

4H-Benzo[b][1,4]thiazine 1,1-Dioxides

  • Structural Differences : These compounds feature a six-membered thiazine ring instead of a seven-membered thiazepine.
  • Synthesis: Fulopova et al. reported ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to access thiazine derivatives, demonstrating lower yields (50–60%) compared to thiazepinone syntheses .
  • Bioactivity: Thiazine derivatives show moderate antimicrobial activity, while thiazepinones are prioritized for anti-inflammatory applications due to their conformational flexibility .

2,5-Dimethyl-2,3-Dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-Dioxide

  • Structural Differences : Methyl groups at positions 2 and 5 enhance lipophilicity and steric hindrance.
  • Applications: Marketed by EOS Med Chem (CAS 145603-19-6), this derivative is used in drug discovery for its improved metabolic stability over non-methylated analogs .

Data Table: Key Features of Compared Compounds

Compound Class Ring Size Heteroatoms Key Substituents Synthesis Yield (%) Bioactivity Reference
Thiazepinone 1,1-dioxide 7-membered S, N, O Ketone at C4 50–75* Anti-inflammatory
Thiophen-3-amine 1,1-dioxide 5-membered S, N, O Amine at C3 70–85 Intermediate for antagonists
Benzo[f]dithiazepinone 1,1-dioxide 7-membered 2S, N, O Dual sulfur atoms 60–70 Anticancer
Benzo[b]thiazine 1,1-dioxide 6-membered S, N, O None 50–60 Antimicrobial
Dimethyl-thiazepinone 1,1-dioxide 7-membered S, N, O Methyl at C2, C5 Not reported Drug discovery

*Estimated from multi-step synthesis in .

Research Findings and Trends

  • Reactivity: The thiazepinone’s ketone group enables diverse functionalizations, such as bromination and cyanation, which are critical for optimizing bioactivity .
  • Stability: Benzo[f]dithiazepinones exhibit lower thermal stability than thiazepinones due to steric strain from dual sulfur atoms .
  • Drug Design: Methyl-substituted thiazepinones (e.g., 2,5-dimethyl derivative) are favored in medicinal chemistry for enhanced pharmacokinetic profiles .

Biological Activity

2,3-Dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide, also known as 2,3-dihydro-1,5-benzothiazepin-4(5H)-one, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 29488-99-1
  • Molecular Formula : C9H9NOS2
  • Molecular Weight : 179.237 g/mol

The compound features a thiazepine ring fused with a benzene ring and incorporates a dioxide functional group, which contributes to its unique chemical behavior and biological activity.

Synthesis

The synthesis of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves cyclization reactions of o-aminothiophenol with α,β-unsaturated carbonyl compounds. Common methods include:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Utilizing lithium aluminum hydride.
  • Substitution Reactions : Employing halogens or nucleophiles under various conditions.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of derivatives of this compound. A notable study synthesized a series of 2,3-dihydro-1,5-benzothiazepine derivatives and evaluated their inhibitory effects on the enzyme α-glucosidase. The results indicated that several derivatives exhibited significant inhibitory activity with IC50 values ranging from 2.62 μM to 10.11 μM, outperforming the standard drug acarbose (IC50 = 37.38 μM) .

Table 1: Inhibitory Activity of Selected Derivatives

CompoundIC50 (μM)Activity Level
2B2.62High
3B3.63Moderate
6B3.96Moderate
Acarbose37.38Standard

The most active derivative (Compound 2B) significantly lowered blood glucose levels in vivo when administered at doses of 10 mg/kg body weight .

Antimicrobial and Anticancer Activities

In addition to antidiabetic effects, preliminary studies suggest that the compound may possess antimicrobial and anticancer properties. Its mechanism of action is thought to involve interaction with specific molecular targets in oxidative stress pathways and enzyme inhibition .

The biological effects of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one are believed to be mediated through:

  • Enzyme Inhibition : Compounds derived from this structure have shown competitive inhibition against α-glucosidase.
  • Receptor Interaction : Potential binding to receptors involved in glucose metabolism and oxidative stress pathways.

Case Studies

A study conducted by Zhao et al. (2007) demonstrated the efficiency of synthesizing various benzothiazepine derivatives and their subsequent biological screening for diverse activities including cardiovascular effects and antidepressant properties . The findings from this research emphasize the importance of the benzothiazepine core in drug development.

Q & A

What synthetic methodologies are most effective for preparing 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide derivatives, and how do reaction conditions influence yields?

Answer:
The synthesis of derivatives often involves cyclization reactions or modifications of the core structure. For example, LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides provides an efficient route to amine-functionalized derivatives, achieving high regioselectivity under mild conditions . Alternatively, condensation of diketones with o-aminothiophenol derivatives yields substituted thiazepinones, with yields (21–69%) dependent on substituent electronic effects and purification methods (e.g., column chromatography with CH₂Cl₂/EtOH) . Key parameters include temperature control (e.g., 80°C for 8 hours in dioxane) and catalyst selection (e.g., CuI for click chemistry in THF) .

How can structure-activity relationship (SAR) studies be designed to optimize the thrombin inhibitory activity of this compound’s derivatives?

Answer:
SAR studies should systematically modify substituents at the C3, C7, and C8 positions. Evidence shows that 3,3-dibutyl-7-(2-chlorophenyl)-8-methoxy derivatives exhibit potent thrombin inhibition (IC₅₀ = 3.85 µM), suggesting that hydrophobic groups at C7 and methoxy at C8 enhance binding affinity . Advanced studies may employ molecular docking to validate interactions with thrombin’s active site and compare inhibitory kinetics (e.g., competitive vs. non-competitive mechanisms). Parallel synthesis of analogs with varied halogens or aryl groups can resolve steric/electronic contributions .

What analytical techniques are critical for characterizing the purity and stereochemistry of synthesized derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, as seen in shifts for triazole protons (δ 8.05 ppm) and piperazine carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ for C₂₄H₂₀FN₃O₄S) and fragmentation patterns .
  • Elemental Analysis : Matches experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .
  • X-ray Crystallography : Resolves stereochemistry, as applied to GSK-3β inhibitors to correlate crystal packing with bioactivity .

How can contradictory data on biological activity between in vitro and cellular assays be resolved?

Answer:
Discrepancies may arise from differences in membrane permeability, metabolic stability, or off-target effects. For example, a derivative with high in vitro thrombin inhibition (IC₅₀ < 5 µM) may show reduced cellular efficacy due to poor solubility. Mitigation strategies include:

  • Physicochemical Profiling : Measure logP (e.g., >3 indicates lipophilicity) and aqueous solubility via HPLC.
  • Metabolic Stability Assays : Use liver microsomes to identify labile groups (e.g., ester hydrolysis in compound 41 ) .
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm target binding .

What strategies are effective for enhancing the antibacterial activity of 1,4-thiazepine-based compounds while minimizing hemolytic toxicity?

Answer:
Derivatization at the N4 position with triazole-piperazine moieties improves antibacterial potency (e.g., MIC = 8 µg/mL against S. aureus) while reducing hemolysis. For instance, introducing 4-chlorophenylsulfonyl groups enhances selectivity by 10-fold compared to unsubstituted analogs . Toxicity screening should include red blood cell lysis assays (e.g., <10% hemolysis at 100 µg/mL) and eukaryotic cell viability tests (e.g., MTT assays on HEK-293 cells).

How can computational methods aid in predicting the pharmacokinetic properties of novel derivatives?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., %F >30), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Model binding stability to thrombin or GSK-3β over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
  • QSAR Models : Correlate descriptors (e.g., polar surface area, H-bond donors) with experimental IC₅₀ values to guide synthesis .

What are the limitations of current synthetic routes, and how can they be addressed for scale-up?

Answer:

  • Low Yields : Multi-step syntheses (e.g., LDA-mediated cyclization) may have <50% yields due to side reactions. Flow chemistry or microwave-assisted synthesis can improve efficiency .
  • Purification Challenges : High-polarity intermediates require repetitive chromatography. Switch to recrystallization (e.g., MeOH/CHCl₃) or silica-free methods (e.g., centrifugal partition chromatography) .
  • Scalability : Replace hazardous reagents (e.g., CuI) with immobilized catalysts or enzymatic alternatives .

How do electronic effects of substituents influence the optical properties of fluorescent derivatives in OLED applications?

Answer:
Introducing electron-donating groups (e.g., pyrene at C6/C9) shifts emission wavelengths (λem = 450–550 nm) via charge-transfer transitions. For example, phenanthroimidazole derivatives with dihydrobenzo[d]dioxine units exhibit enhanced singlet exciton utilization (ΦPL > 80%) due to hybridized local and charge-transfer (HLCT) states . Time-resolved fluorescence decay studies (ns-µs range) can quantify radiative vs. non-radiative pathways.

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